molecular formula C4H3BrO4 B1361242 Bromofumaric acid CAS No. 644-80-4

Bromofumaric acid

Cat. No. B1361242
CAS RN: 644-80-4
M. Wt: 194.97 g/mol
InChI Key: SOWPGKJPEXNMCS-UPHRSURJSA-N
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Description

Synthesis Analysis

In the laboratory, bromofumaric acid is synthesized through the bromination of maleic acid, which gives racemic threo-2,3-dibromosuccinic acid. This is followed by dehydrobromination of the products .


Molecular Structure Analysis

Bromofumaric acid contains a total of 11 bonds; 8 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .


Chemical Reactions Analysis

Bromofumaric acid has been observed to participate in enzymic amination reactions. For instance, it has been used with 3-methylaspartate ammonia-lyase in the presence of ammonia, leading to the formation of 3-bromo-aspartic acid .

Scientific Research Applications

Chemical Synthesis and Mechanism Studies

Bromofumaric acid has been studied for its role in chemical synthesis processes. In one study, it was found that the treatment of erythro- and threo-α-bromo-α′-fluorosuccinic acids with aqueous alkali resulted in the elimination of hydrogen fluoride, producing almost exclusively bromofumaric acid. This study provided kinetic data and discussed possible mechanisms and stereochemistry involved in the process (Hudlický, 1984).

Antifungal Properties

Bromofumaric acid has demonstrated antifungal properties. A study on alkyl esters of halofumaric acids, including bromofumaric acid, found them to be effective against various fungi such as Candida albicans, Aspergillus niger, Mucor mucedo, and Trichophyton mentagrophytes. The research highlighted the toxicity levels of these compounds to the organisms, suggesting their potential use in antifungal applications (Gershon & Shanks, 1978).

Ecotoxicology

Bromofumaric acid has also been a subject of ecotoxicological studies. One such study focused on its effects on estuarine phytoplankton, which are vital for ecosystem productivity. The research used bioassays to measure the growth inhibition of cultured species and natural marine communities, providing insights into the ecological impacts of bromoacetic acid contamination in natural waters (Gordon, Richardson, & Pinckney, 2015).

Production and Recovery in Bioprocesses

There has been significant interest in the biotechnological production and recovery of bromofumaric acid. Research has been conducted on methods such as bipolar electrodialysis for the separation of fumaric acid from fermentation broth, which has implications for the efficient recovery of bromofumaric acid in industrial processes (Prochaska & Woźniak-Budych, 2014).

Food Safety and Preservation

In the context of food safety, studies have explored the combined effect of bromofumaric acid and other compounds for inactivating microorganisms on food products. For instance, a study assessed the efficacy of aqueous chlorine dioxide and fumaric acid for inactivating pre-existing microorganisms and pathogens like Escherichia coli O157:H7, Salmonella typhimurium, and Listeria monocytogenes on broccoli sprouts. The results suggested that the combination of these compounds could be effective in extending the shelf life of certain food products (Kim, Kim, & Song, 2009).

Animal Nutrition and Health

In animal nutrition, the use of compounds related to bromofumaric acid, like fumaric acid, has been investigated for its effects on growth performance and digestive functions in broiler chickens. One study found that dietary supplementation of fumaric acid and similar organic acids improved body weight gains and feed conversion ratio in broiler chickens, indicating potential benefits in poultry farming (Adil et al., 2010).

Fermentation and Industrial Applications

The fermentation process, particularly using Rhizopus arrhizus, has been studied for fumaric acid production, which can be related to bromofumaric acid. The research on optimizing biosynthesis of fumaric acid using waste biomass highlights the potential for sustainable production methods in the chemical industry (Das, Brar, & Verma, 2015).

properties

IUPAC Name

(Z)-2-bromobut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWPGKJPEXNMCS-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\Br)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878712
Record name (2Z)-2-Bromo-2-butenedioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromofumaric acid

CAS RN

644-80-4
Record name NSC 263481
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Record name NSC263481
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Record name (2Z)-2-Bromo-2-butenedioic acid
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Record name (2Z)-2-bromobut-2-enedioic acid
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Record name BROMOFUMARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
A Fischer - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
Single crystals of 2-bromofumaric acid, C4H3BrO4, were obtained from an aqueous solution of racemic 2,3-dibromosuccinic acid and (−)-quinine. The title compound crystallizes with …
Number of citations: 4 scripts.iucr.org
M Hudlicky - Journal of fluorine chemistry, 1984 - Elsevier
… acids with aqueous alkali results in the elimination of hydrogen fluoride in preference to hydrogen bromide and gives almost exclusively bromofumaric acid. The elimination of hydrogen …
Number of citations: 8 www.sciencedirect.com
EP Frankland - Journal of the Chemical Society, Transactions, 1914 - pubs.rsc.org
… with which r-dibromosuccinic acid parts with hydrogen bromide to form bromofumaric acid. … mono- and di-benzylamine salts of bromofumaric acid ; the mono-salt being sparingly soluble …
Number of citations: 4 pubs.rsc.org
PR Wells - Australian Journal of Chemistry, 1963 - CSIRO Publishing
… These were fumaric acid and dibromodinitromethane from (I) or (111), and bromofumaric acid and bromopicrin from (11) or (IV). The enol-lactone structures were however rejected on …
Number of citations: 23 www.publish.csiro.au
M Akhtar, MA Cohen, D Gani - Tetrahedron letters, 1987 - Elsevier
… chilling, after partial conversion of the bromofumaric acid. The excess ammonia was removed … aqueous phase with ether to remove all traces of unreacted bromofumaric acid (verified by …
Number of citations: 21 www.sciencedirect.com
IK Yurgevits, ÉL Kupche, UY Mikstais - Chemistry of Heterocyclic …, 1979 - Springer
… The chemical shifts of the olefin protons attached, respectively, to the C and C atoms calculated for/3-bromofumaric acid /3-monoureide (XI) and a- and fl-bromomaleic acid /3…
Number of citations: 2 link.springer.com
CG Kreiter, U Koemm - Journal of Organometallic Chemistry, 1982 - Elsevier
… Octahedral tungsten complexes with the olefins chloro- or bromofumaric acid dimethylester as ligands of the general formula (OC-6-13)W(CO) 3 [P(CH 3 ) 3 ] 2 (olefin) (II, III) and (OC-6…
Number of citations: 1 www.sciencedirect.com
RD Schuetz - Journal of the American Chemical Society, 1951 - ACS Publications
… observed was due to thereduction of bromofumaric acid formed by thedehydrohalogenation of the dibromosuccinic acid has been investigated. A solution of the dibromosuccinic acid, …
Number of citations: 11 pubs.acs.org
CF Van Duin - Recueil des Travaux Chimiques des Pays‐Bas, 1928 - Wiley Online Library
… with the racemic dibromosuccinic acid is especially important; this acid in aqueous solution undergoes an easily measurable monomolecular transformation into bromofumaric acid and …
Number of citations: 2 onlinelibrary.wiley.com
LL Miller, E Riekena - The Journal of Organic Chemistry, 1969 - ACS Publications
… Some information aboutthe mechanism of this reaction was garnered from the detection of a dimeric product in the bromofumaric acid reduction (eq 1). …
Number of citations: 47 pubs.acs.org

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